molecular formula C18H16O8 B11054602 [3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-yl](4-hydroperoxyphenyl)methanone

[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-yl](4-hydroperoxyphenyl)methanone

Cat. No.: B11054602
M. Wt: 360.3 g/mol
InChI Key: ADUGDSIHXNPKIL-UHFFFAOYSA-N
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Description

3-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYLMETHANONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYLMETHANONE typically involves multiple steps. One common approach is the reaction of 4,7-dimethoxy-1,3-benzodioxole with an appropriate epoxide precursor under acidic or basic conditions to form the oxirane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYLMETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxy derivatives, while reduction can produce alcohols or ethers .

Mechanism of Action

The mechanism of action of 3-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYLMETHANONE involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific derivative and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole and oxirane derivatives, such as:

  • 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

What sets 3-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-OXIRANYLMETHANONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H16O8

Molecular Weight

360.3 g/mol

IUPAC Name

[3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-yl]-(4-hydroperoxyphenyl)methanone

InChI

InChI=1S/C18H16O8/c1-21-12-7-11(14(22-2)18-16(12)23-8-24-18)15-17(25-15)13(19)9-3-5-10(26-20)6-4-9/h3-7,15,17,20H,8H2,1-2H3

InChI Key

ADUGDSIHXNPKIL-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C3C(O3)C(=O)C4=CC=C(C=C4)OO)OC)OCO2

Origin of Product

United States

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